N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and a methylphenylmethylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-methylbenzyl chloride.
Formation of Intermediate: The 2-chloroaniline is reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.
Thioether Formation: The N-(2-chlorophenyl)acetamide is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)acetamide: Lacks the thioether group.
N-(2-methylphenyl)acetamide: Lacks the chlorophenyl group.
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfinyl]acetamide: Contains a sulfoxide group instead of a thioether.
Uniqueness
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide is unique due to the presence of both a chlorophenyl group and a methylphenylmethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQZKOGXAICXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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